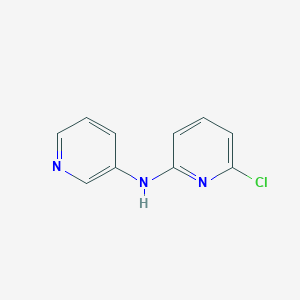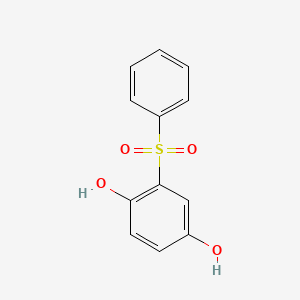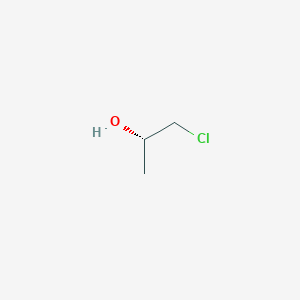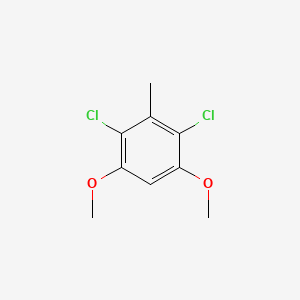![molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0](/img/structure/B1348312.png)
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C21H24N2O . It is a derivative of 3,7-diazabicyclo nonane, a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic core with two benzyl groups attached to the nitrogen atoms and a ketone functional group . The exact mass is 320.188863393 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 320.4 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 23.6 Ų, 24 heavy atoms, and a complexity of 376 .Applications De Recherche Scientifique
Modulateurs Allostériques Positifs des Récepteurs AMPA
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one a été étudié comme une nouvelle classe de modulateurs allostériques positifs des récepteurs AMPA. Ces modulateurs peuvent améliorer la transmission synaptique et sont considérés comme des agents thérapeutiques potentiels pour le traitement de troubles neurologiques tels que la maladie d’Alzheimer, la dépression et la schizophrénie .
Synthèse Chimique et Analyse Structurale
La structure unique de ce composé en fait un sujet d’intérêt dans la synthèse et l’analyse structurale en chimie organique. Les chercheurs ont exploré ses voies de synthèse, allant des prédictions théoriques à la synthèse pratique en laboratoire.
Neuropharmacologie
En neuropharmacologie, la capacité du composé à moduler les récepteurs AMPA suggère son utilité dans l’étude de la plasticité synaptique et de la formation de la mémoire. Cela pourrait conduire au développement de nouveaux médicaments pour l’amélioration cognitive .
Science des Matériaux
Développement de Médicaments
L’interaction du composé avec les récepteurs cérébraux indique également des applications potentielles dans le développement de médicaments, en particulier pour les affections neurologiques où la modulation des récepteurs peut conduire à des bénéfices thérapeutiques .
Chimie Analytique
Mécanisme D'action
Target of Action
The primary target of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with its targets, the κ-opioid receptors, by binding to them . This binding results in a change in the receptor’s conformation, which in turn triggers a series of biochemical reactions .
Propriétés
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59009-70-0 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)








